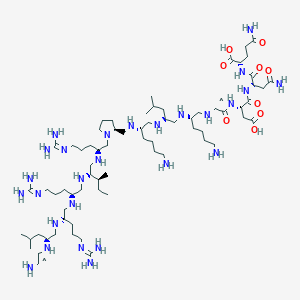
N-(1,3-benzodioxol-5-ylmethyl)-7-methoxy-2-oxo-8-pentoxy-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(benzo[1,3]dioxol-5-ylmethyl)-7-methoxy-2-oxo-8-pentyloxy-1,2-dihydroquinoline-3-carboxamide , is a selective ligand for the cannabinoid receptor of peripheral type (CB2). This compound has been extensively studied for its pharmacological properties, particularly its anti-inflammatory effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of JTE907 involves multiple steps, starting with the preparation of the core quinoline structure. The key steps include:
Formation of the Quinoline Core: The quinoline core is synthesized through a series of condensation reactions involving appropriate starting materials.
Functionalization: The quinoline core is then functionalized with methoxy and pentyloxy groups at specific positions.
Final Coupling: The final step involves coupling the functionalized quinoline with benzo[1,3]dioxol-5-ylmethylamine to form the carboxamide linkage.
Industrial Production Methods
While specific industrial production methods for JTE907 are not widely documented, the synthesis generally follows the same multi-step process as described above, with optimizations for scale-up and yield improvement.
Analyse Des Réactions Chimiques
Types of Reactions
JTE907 undergoes various chemical reactions, including:
Oxidation: The methoxy and pentyloxy groups can undergo oxidation under specific conditions.
Reduction: The carbonyl groups in the quinoline core can be reduced to form corresponding alcohols.
Substitution: The aromatic rings in JTE907 can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of JTE907, which can be further studied for their pharmacological properties .
Applications De Recherche Scientifique
JTE907 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the behavior of CB2 receptor ligands.
Biology: Investigated for its role in modulating immune responses and inflammation.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases and pain management.
Industry: Utilized in the development of new pharmacological agents targeting the CB2 receptor
Mécanisme D'action
JTE907 acts as an inverse agonist at the CB2 receptor. It binds with high affinity to the CB2 receptor, leading to a concentration-dependent increase in forskolin-stimulated cAMP production. This action contrasts with other CB2 receptor agonists, which typically reduce cAMP levels. The anti-inflammatory effects of JTE907 are thought to be mediated through its interaction with the CB2 receptor and subsequent modulation of immune cell activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
SR144528: Another selective CB2 receptor inverse agonist with similar anti-inflammatory properties.
Δ9-Tetrahydrocannabinol (THC): A well-known cannabinoid with both CB1 and CB2 receptor activity.
Win55212-2: A non-selective cannabinoid receptor agonist that also exhibits anti-inflammatory effects.
Uniqueness of JTE907
JTE907 is unique due to its high selectivity for the CB2 receptor and its inverse agonist activity, which distinguishes it from other cannabinoids that typically act as agonists. This selectivity and mechanism of action make JTE907 a valuable tool for studying the CB2 receptor and its role in inflammation and immune responses .
Propriétés
Formule moléculaire |
C24H34N2O6 |
|---|---|
Poids moléculaire |
446.5 g/mol |
Nom IUPAC |
N-(1,3-benzodioxol-5-ylmethyl)-7-methoxy-2-oxo-8-pentoxy-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C24H34N2O6/c1-3-4-5-10-30-22-19(29-2)9-7-16-12-17(24(28)26-21(16)22)23(27)25-13-15-6-8-18-20(11-15)32-14-31-18/h6,8,11,16-17,19,21-22H,3-5,7,9-10,12-14H2,1-2H3,(H,25,27)(H,26,28) |
Clé InChI |
LZGQEJANWIATEQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC1C(CCC2C1NC(=O)C(C2)C(=O)NCC3=CC4=C(C=C3)OCO4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzene, ethyl[(trimethoxysilyl)ethyl]-](/img/structure/B12353557.png)

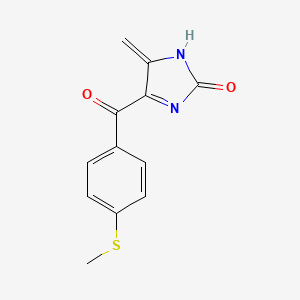
![7-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12353578.png)
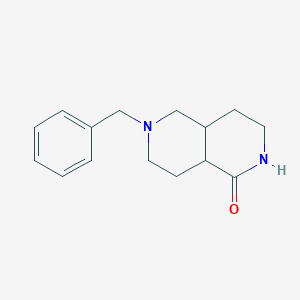
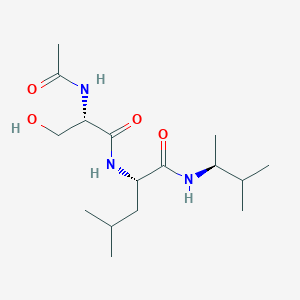
![9-[4-[(2R)-1-aminopropan-2-yl]phenyl]-6-methylthieno[2,3-c]quinoline-4,8-dione](/img/structure/B12353590.png)
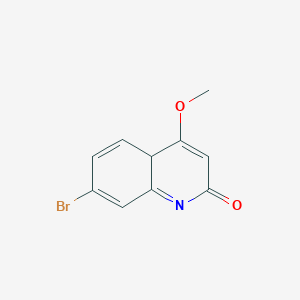
![1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B12353602.png)

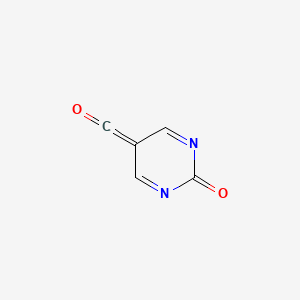
![[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[(4Z)-2-oxo-4-(3-phenylpropoxyimino)-1,3-diazinan-1-yl]oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate;triethylazanium](/img/structure/B12353647.png)
